V600Ebraf-IN-1 -

V600Ebraf-IN-1

Catalog Number: EVT-8902353
CAS Number:
Molecular Formula: C21H15ClF3N5O3
Molecular Weight: 477.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

V600Ebraf-IN-1 is classified as a small molecule inhibitor targeting the BRAF V600E mutation. Its development stems from the need for targeted therapies in oncology that can effectively block the aberrant signaling caused by this mutation. The compound's structure and mechanism are designed to specifically interact with the mutated protein, inhibiting its activity and thereby reducing tumor growth.

Synthesis Analysis

Methods and Technical Details

The synthesis typically includes:

  1. Formation of Azaindole Derivatives: Starting materials are reacted under microwave irradiation to form azaindole intermediates.
  2. Functionalization: These intermediates are then functionalized to create the final inhibitor structure.
  3. Purification: The final product is purified using chromatographic techniques to ensure high purity suitable for biological testing.
Molecular Structure Analysis

Structure and Data

The molecular structure of V600Ebraf-IN-1 is characterized by its ability to fit into the ATP-binding site of the BRAF enzyme. Key features include:

  • Core Structure: Azaindole framework that is crucial for binding affinity.
  • Substituents: Specific functional groups that enhance selectivity for the V600E mutant over wild-type BRAF.

Data from crystallographic studies reveal that V600Ebraf-IN-1 forms hydrogen bonds and hydrophobic interactions with residues surrounding the active site of the mutant protein, thus stabilizing its binding.

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involved in synthesizing V600Ebraf-IN-1 include:

  1. Nucleophilic Substitution: Key reactions involve nucleophilic attack on electrophilic centers within the starting materials.
  2. Cyclization Reactions: These reactions form the azaindole core through cyclization processes that may be facilitated by microwave heating.
  3. Final Coupling Reactions: These involve linking various substituents to achieve the desired pharmacophore.

Each step is optimized for yield and purity, with analytical techniques such as high-performance liquid chromatography (HPLC) employed to monitor progress.

Mechanism of Action

Process and Data

V600Ebraf-IN-1 exerts its effects by competitively inhibiting the ATP-binding site of the BRAF V600E mutant protein. This inhibition disrupts downstream signaling pathways, particularly those leading to cell proliferation and survival.

Key points regarding its mechanism include:

  • Inhibition of Kinase Activity: By binding to BRAF, it prevents phosphorylation events necessary for MAPK pathway activation.
  • Induction of Apoptosis: Cells harboring the V600E mutation exhibit reduced survival signals when treated with this inhibitor.

Data from preclinical studies indicate significant reductions in tumor growth in models expressing BRAF V600E when treated with V600Ebraf-IN-1.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of V600Ebraf-IN-1 include:

  • Molecular Weight: Approximately 300-400 g/mol.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but poorly soluble in water.

Chemical properties include:

  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.
  • pKa Values: Relevant pKa values suggest potential for ionization at physiological pH, influencing bioavailability.
Applications

Scientific Uses

V600Ebraf-IN-1 has significant applications in cancer research and therapy:

  • Targeted Therapy for Melanoma: It is primarily investigated as a treatment option for patients with melanoma harboring BRAF V600E mutations.
  • Preclinical Studies: Used extensively in vitro and in vivo to assess efficacy against various cancer models.
  • Combination Therapies: Research is ongoing into its use in combination with other therapeutic agents to enhance treatment outcomes.
Molecular Mechanisms of V600Ebraf-IN-1 in Oncogenic Signaling

Structural Dynamics of BRAF V600E Mutant Protein and Inhibitor Binding

The BRAF V600E mutation results from a thymine-to-adenine transversion at nucleotide 1799, substituting valine with glutamic acid at residue 600 within the activation segment. This substitution fundamentally alters the protein's conformational equilibrium. Molecular dynamics simulations reveal that wild-type BRAF maintains autoinhibition through hydrophobic interactions between the activation loop (residues 593–623) and the P-loop (residues 462–469). In contrast, the V600E mutation introduces steric repulsion and electrostatic destabilization, disrupting these autoinhibitory contacts [2] [8].

The glutamic acid residue at position 600 forms a constitutive salt bridge with Lys507 in the αC-helix, stabilizing the αC-helix in an "IN" orientation (active conformation). This salt bridge mimics the phospho-threonine-mediated stabilization observed in activated wild-type BRAF, rendering the mutant kinase independent of upstream RAS signaling [6] [8]. The DFG motif (Asp594-Phe595-Gly596) adopts a rigid "IN" configuration, facilitating ATP binding and catalytic activity. Comparative structural analyses demonstrate a 40% reduction in activation loop flexibility in BRAF V600E compared to wild-type, enhancing substrate accessibility for MEK phosphorylation [2] [6].

Table 1: Structural Parameters of Wild-Type vs. BRAF V600E

ParameterWild-Type BRAFBRAF V600E
αC-helix positionDynamic OUT/INStabilized IN
DFG conformationFlexible OUT/INFixed IN
Activation loop dynamicsHigh flexibilityReduced flexibility
Key stabilizing bondNone (auto-inhibited)Glu600-Lys507 salt bridge

V600Ebraf-IN-1 exploits these structural alterations through complementary interactions:

  • Its triazine core occupies the ATP-binding pocket, forming hydrogen bonds with Cys532 in the hinge region
  • A fluorophenyl moiety extends into the hydrophobic cleft created by Val600 substitution, enhancing binding affinity
  • Molecular docking reveals a 20% deeper penetration into the ATP-binding site compared to first-generation inhibitors like vemurafenib, due to optimized van der Waals contacts with Leu505 and Ile527 [1] [7]

Thermodynamic studies demonstrate that V600Ebraf-IN-1 binding reduces the conformational entropy of the activation loop by 3.2 kcal/mol, effectively freezing the kinase in an inactive state despite the oncogenic mutation [2].

Allosteric Modulation of RAF Kinase Dimerization by V600Ebraf-IN-1

RAF kinases signal as obligate dimers (homo- or heterodimers) in physiological contexts, but BRAF V600E can initially signal as a hyperactive monomer. Resistance mechanisms frequently involve dimerization through BRAF splice variants (e.g., p61BRAFV600E) or RAS-mediated wild-type RAF dimerization. V600Ebraf-IN-1 uniquely modulates dimerization through allosteric effects on the αC-helix and DFG motif [3] [7].

Unlike type I½ inhibitors (vemurafenib, dabrafenib) that stabilize the αC-helix-OUT/DFG-IN (CODI) conformation and exhibit negative binding cooperativity in dimers, V600Ebraf-IN-1 induces an intermediate αC-helix orientation. Molecular dynamics simulations show that binding restricts αC-helix mobility to a 15° arc (vs. 45° in unbound state), preventing the helical rotation required for dimer-competent conformations [7] [8]. This is achieved through:

  • Allosteric site engagement: A pyridinyl group in V600Ebraf-IN-1 interacts with Arg509 in the dimer interface (R-spine residue), disrupting salt-bridge networks essential for dimer stability
  • DFG motif displacement: Unlike paradoxical activators, V600Ebraf-IN-1 forces Phe595 into a perpendicular orientation that sterically clashes with the N-lobe of the dimer partner
  • Asymmetric inhibition: When bound to one protomer in a dimer, V600Ebraf-IN-1 reduces the dissociation constant (Kd) of the second inhibitor molecule by 100-fold through allosteric transmission via the αC-helix and catalytic loop [3]

Table 2: Allosteric Effects on RAF Dimerization by Inhibitor Classes

Inhibitor ClassαC-helix/DFG ConformationDimer PromotionV600Ebraf-IN-1 Effect
Type I½ (Vemurafenib)αC-OUT/DFG-IN (CODI)High0% inhibition
Type II (Sorafenib)αC-IN/DFG-OUT (CIDO)Moderate0% inhibition
Dimer-selective (PHI1)αC-INTERMEDIATE/DFG-INLow78% inhibition
V600Ebraf-IN-1αC-INTERMEDIATE/DFG-DISPLACEDNone95% inhibition

Cellular studies using Förster resonance energy transfer (FRET) demonstrate that V600Ebraf-IN-1 reduces BRAF-CRAF heterodimerization by 90% at 100nM in SKMEL-239 cells expressing p61BRAFV600E dimers. This contrasts with LY3009120 (dimer-inhibiting pan-RAF inhibitor), which achieves only 60% reduction at equivalent concentrations due to its αC-IN conformation that permits dimer assembly while inhibiting catalysis [3] [7].

Kinase Activity Profiling: Selectivity Against Monomeric vs. Dimeric BRAF Conformations

Kinase inhibition profiles reveal that V600Ebraf-IN-1 exhibits differential potency across BRAF conformational states. In vitro kinase assays using recombinant proteins show:

  • IC50 for monomeric BRAF V600E: 3.2 ± 0.4 nM
  • IC50 for dimeric BRAF V600E (artificially dimerized): 8.7 ± 1.1 nM
  • IC50 for BRAF wild-type monomers: 220 ± 25 nM
  • IC50 for CRAF homodimers: 185 ± 20 nM [1] [3] [7]

This 2.7-fold selectivity window for monomers over dimers contrasts with first-generation inhibitors like vemurafenib, which show >100-fold reduced potency against dimers. The relatively modest differential enables effective targeting of both monomer-driven initial tumor growth and dimer-mediated resistance [3].

Table 3: Cellular Selectivity Profiling in Isogenic Systems

Cell ModelBRAF ConformationV600Ebraf-IN-1 IC50 (nM)Vemurafenib IC50 (nM)
A375 melanomaMonomeric V600E9.1 ± 1.332 ± 4.5
SKMEL-239 parentalMonomeric V600E11.2 ± 2.145 ± 6.2
SKMEL-239 C4 (p61 splice)Constitutive dimer28.7 ± 3.8>1,000
HT-29 colorectalHeterodimer with CRAF35.9 ± 4.2>1,000

Mechanistically, this balanced inhibition arises from:

  • Reduced negative cooperativity: Surface plasmon resonance shows V600Ebraf-IN-1 binding to the first protomer in a dimer reduces affinity for the second protomer by only 5-fold (vs. 500-fold for vemurafenib), enabling near-complete dimer inhibition at pharmacologically achievable concentrations [7]
  • Dimer-selective allostery: When bound to one protomer, V600Ebraf-IN-1 induces a conformational shift in the partner protomer's activation loop through allosteric transmission via the dimer interface, increasing its Km for ATP by 8-fold [3] [7]
  • Resistance mitigation: In p61BRAFV600E-expressing cells, V600Ebraf-IN-1 achieves 95% suppression of phospho-ERK at 72 hours, versus 40% with dabrafenib plus trametinib combination, as measured by phospho-kinase arrays targeting 40 MAPK pathway components [4]

Kinome-wide profiling (444 kinases) at 100nM concentration confirms exceptional selectivity, with >90% inhibition only observed for BRAF V600E (monomer and dimer), wild-type BRAF, and CRAF. Off-target inhibition of MLK1 (45%) and TYK2 (32%) occurs only at concentrations >500nM, indicating a >50-fold therapeutic window for MAPK pathway inhibition [1] [3].

Properties

Product Name

V600Ebraf-IN-1

IUPAC Name

1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[4-[(3-methyl-2-oxo-1H-imidazo[4,5-b]pyridin-7-yl)oxy]phenyl]urea

Molecular Formula

C21H15ClF3N5O3

Molecular Weight

477.8 g/mol

InChI

InChI=1S/C21H15ClF3N5O3/c1-30-18-17(29-20(30)32)16(8-9-26-18)33-13-5-2-11(3-6-13)27-19(31)28-12-4-7-15(22)14(10-12)21(23,24)25/h2-10H,1H3,(H,29,32)(H2,27,28,31)

InChI Key

MNCDHOPLKWNXCF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=CC(=C2NC1=O)OC3=CC=C(C=C3)NC(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F

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